
Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, making it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate involves multiple steps. The primary synthetic route includes the quaternization of a tertiary amine with a halocarbon. This process typically requires controlled reaction conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate has numerous scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a tool for studying cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is utilized in the production of various industrial products, including disinfectants and surfactants.
Mecanismo De Acción
The mechanism of action of Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate involves its interaction with cellular membranes and proteins. It targets specific molecular pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate include:
- Didecyldimethylammonium bromide
- Cetyltrimethylammonium bromide
- Benzalkonium chloride
Uniqueness
This compound is unique due to its specific chemical structure and properties, which confer distinct advantages in certain applications. For example, its ability to interact with cellular membranes makes it particularly useful in biological and medical research.
Propiedades
Número CAS |
56927-39-0 |
|---|---|
Fórmula molecular |
C23H32BrNO3 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-pentylazanium;bromide |
InChI |
InChI=1S/C23H32NO3.BrH/c1-4-5-12-17-24(2,3)18-19-27-22(25)23(26,20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,26H,4-5,12,17-19H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FOPWIKCTANOJML-UHFFFAOYSA-M |
SMILES canónico |
CCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



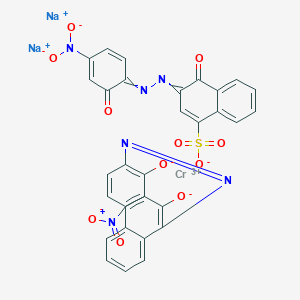
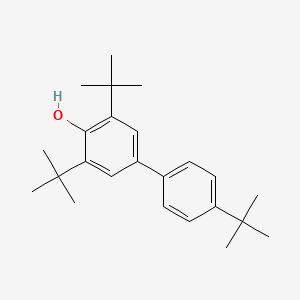
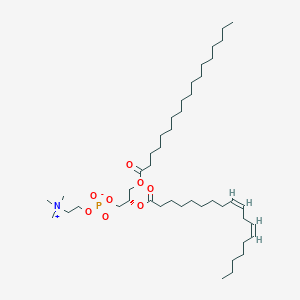
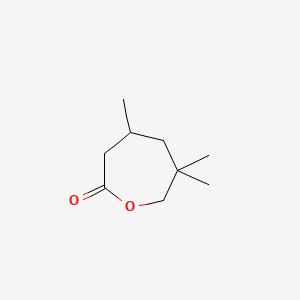

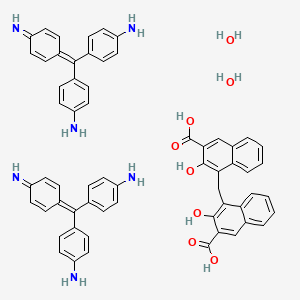
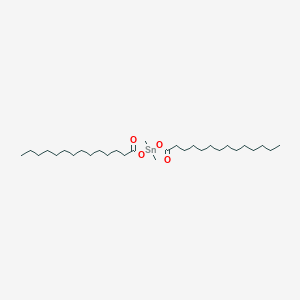
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
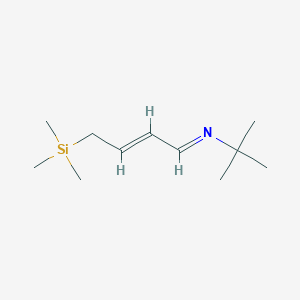

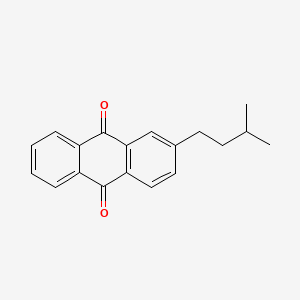
![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)

